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molecular formula C9H5BrF3N B1372130 4-Bromo-3-(trifluoromethyl)phenylacetonitrile CAS No. 1159512-69-2

4-Bromo-3-(trifluoromethyl)phenylacetonitrile

Cat. No. B1372130
M. Wt: 264.04 g/mol
InChI Key: RGGFAFIBVXMQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09238646B2

Procedure details

To a solution of 4-bromo-3-(trifluoromethyl)benzyl methanesulfonate 46-4 (1.295 g, 3.75 mmol) in ethanol (10 mL) was added a solution of potassium cyanide (364 mg, 5.6 mmol) in water (2 mL). The mixture was refluxed for 2 hours. After the mixture was cooled down to the room temperature, all the solvents were evaporated and the residue was redissolved in dichloromethane (50 mL), washed with water and brine, dried over Na2SO4, and concentrated to dryness to give 2-(4-bromo-3-(trifluoromethyl)phenyl)acetonitrile 46-5 as dark brown oil, which was used for next step directly. MS m/z 264.1 (M+1)
Name
4-bromo-3-(trifluoromethyl)benzyl methanesulfonate
Quantity
1.295 g
Type
reactant
Reaction Step One
Quantity
364 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([Br:13])=[C:9]([C:14]([F:17])([F:16])[F:15])[CH:8]=1)(=O)=O.[C-:18]#[N:19].[K+]>C(O)C.O>[Br:13][C:10]1[CH:11]=[CH:12][C:7]([CH2:6][C:18]#[N:19])=[CH:8][C:9]=1[C:14]([F:17])([F:16])[F:15] |f:1.2|

Inputs

Step One
Name
4-bromo-3-(trifluoromethyl)benzyl methanesulfonate
Quantity
1.295 g
Type
reactant
Smiles
CS(=O)(=O)OCC1=CC(=C(C=C1)Br)C(F)(F)F
Name
Quantity
364 mg
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was redissolved in dichloromethane (50 mL)
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)CC#N)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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